molecular formula C10H22NO5P B5031204 N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine

N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine

Cat. No. B5031204
M. Wt: 267.26 g/mol
InChI Key: ULPJFFPYUGAWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine, also known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938 by German scientists. Sarin is classified as a chemical warfare agent and is banned under the Chemical Weapons Convention of 1993. Despite its lethal nature, Sarin has been the subject of extensive scientific research due to its potential applications in the field of medicine.

Mechanism of Action

N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exerts its toxic effects by binding irreversibly to acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses of the nervous system, causing overstimulation of the affected neurons. This overstimulation can lead to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine are complex and varied. In addition to its effects on the nervous system, N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine can also cause damage to other organs and tissues, including the liver, kidneys, and lungs. N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exposure can lead to a range of symptoms, including respiratory distress, nausea, vomiting, and diarrhea. In severe cases, N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exposure can lead to coma, seizures, and death.

Advantages and Limitations for Lab Experiments

N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine has several advantages as a tool for scientific research. Its potent effects on the nervous system make it a valuable tool for studying the mechanisms of neurotransmission and the role of acetylcholinesterase in the nervous system. However, the extreme toxicity of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine also presents significant limitations for its use in laboratory experiments. The handling and disposal of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine must be done with extreme care, and researchers must take precautions to prevent accidental exposure.

Future Directions

For research on N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine include the development of antidotes and treatments for N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exposure, as well as the investigation of its potential applications in the treatment of neurological disorders. Additionally, researchers are exploring the use of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine as a tool for studying the mechanisms of neurotransmission and the role of acetylcholinesterase in the nervous system.

Synthesis Methods

N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine can be synthesized through a complex chemical process that involves the reaction of methylphosphonic difluoride with ethanolamine to produce a precursor compound. This precursor is then reacted with diethyl sulfate to yield N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine. The synthesis of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine requires specialized equipment and expertise, and is tightly regulated by international law.

Scientific Research Applications

N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. Researchers have found that N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine can inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the nervous system, which can cause a range of physiological effects.

properties

IUPAC Name

3-[diethoxyphosphorylmethyl(ethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P/c1-4-11(8-7-10(12)13)9-17(14,15-5-2)16-6-3/h4-9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPJFFPYUGAWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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